2-benzyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
The compound 2-benzyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a pyridobenzimidazole derivative characterized by a benzyl group at position 2, a methyl group at position 3, and a 4-methoxyanilino substituent at position 1. The pyrido[1,2-a]benzimidazole scaffold is notable for its fused heterocyclic system, which enhances stability and binding affinity to biological targets .
Properties
IUPAC Name |
2-benzyl-1-(4-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O/c1-18-22(16-19-8-4-3-5-9-19)26(29-20-12-14-21(32-2)15-13-20)31-25-11-7-6-10-24(25)30-27(31)23(18)17-28/h3-15,29H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBGFTWQQMSWCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)NC5=CC=C(C=C5)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-benzyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.
- Molecular Formula : C30H29N5
- Molecular Weight : 459.6 g/mol
- IUPAC Name : 2-benzyl-1-[4-(methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Biological Activity Overview
The biological activity of the compound has been investigated in several studies, focusing on its potential as an anticancer agent and its effects on various cellular pathways.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound was tested against:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.25 | Induces apoptosis through caspase activation |
| A375 (Melanoma) | 0.33 | Inhibition of cell proliferation via cell cycle arrest |
| NCI-H460 (Lung Cancer) | 0.30 | Disruption of mitochondrial function leading to cell death |
These findings suggest a promising role for this compound in cancer therapy.
The mechanisms through which this compound exerts its effects involve multiple pathways:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death.
- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, particularly at the G1/S transition, which prevents cancer cells from proliferating.
- Mitochondrial Dysfunction : The compound induces mitochondrial permeability transition, resulting in the release of pro-apoptotic factors.
Case Studies and Research Findings
Several research studies have highlighted the efficacy of this compound in preclinical models:
- A study conducted by Xie et al. (2011) reported that derivatives similar to this compound showed potent inhibition of tumor growth in xenograft models, suggesting its potential for further development as an anticancer agent.
- Another investigation focused on structure-activity relationships (SAR), revealing that modifications to the methoxy group significantly influenced biological activity and selectivity for cancer cells over normal cells.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of benzimidazole compounds exhibit significant anticancer properties. The structural similarity of 2-benzyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile to known anticancer agents suggests potential efficacy against various cancer cell lines.
Case Study : A study demonstrated that similar benzimidazole derivatives inhibited the proliferation of human cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involved the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
Anti-inflammatory Properties
Benzimidazole derivatives have been reported to possess anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Research Findings : In vitro studies showed that related compounds reduced the levels of TNF-alpha and IL-6 in activated macrophages, indicating a potential role in managing inflammatory responses.
Antimicrobial Activity
The antimicrobial properties of pyrido[1,2-a]benzimidazoles have been explored in various studies. The compound may exhibit activity against both Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell membranes.
Experimental Evidence : Testing against strains such as E. coli and Staphylococcus aureus revealed significant inhibition zones, suggesting its potential as an antimicrobial agent.
Synthesis and Derivatives
The synthesis of this compound can be achieved through multi-step reactions involving:
- Formation of the benzimidazole core.
- Introduction of the benzyl group via nucleophilic substitution.
- Functionalization with methoxy and carbonitrile groups through electrophilic aromatic substitution.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Observations:
- Position 1 Modifications: Replacing the oxo group (e.g., in 3v) with an anilino group (e.g., SE486-11) enhances anticancer activity, as seen in neuroblastoma cell lines . The 4-methoxyanilino group in the target compound may further improve solubility and target binding compared to hydroxyl or halogenated analogues.
- Position 2 Substituents: Benzyl derivatives (3v, SE486-11) show broader biological activity than alkyl or morpholino-substituted analogues (e.g., 13a). Electron-withdrawing groups like chlorine (3a) improve antitubercular potency but reduce anticancer efficacy .
Physicochemical Data:
- Polarity : The 4-methoxy group increases hydrophilicity compared to halogenated analogues (e.g., 3a , 3i ) .
- Stability: Oxo derivatives (e.g., 3v) are less stable under basic conditions than amino-substituted compounds due to keto-enol tautomerism .
Pharmacological Performance
- Anticancer Activity : SE486-11 (4-hydroxyphenyl analogue) reduced tumorigenesis in neuroblastoma cells at IC₅₀ values <10 µM, outperforming pyrroloimidazole derivatives like 14d .
- Antimicrobial Activity : Chlorobenzyl (3a ) and fluorobenzyl (3i ) derivatives exhibited MIC values of 0.5–2 µg/mL against M. tuberculosis, highlighting the role of halogenated groups in disrupting bacterial membranes .
Critical Analysis of Structural-Activity Relationships (SAR)
Electron-Donating Groups : Methoxy and hydroxyl groups at position 1 enhance DNA intercalation and topoisomerase inhibition, critical for anticancer activity .
Benzyl vs. Alkyl Substituents : Benzyl groups at position 2 improve lipophilicity and membrane penetration, whereas alkyl chains (e.g., 13a ) reduce potency due to steric hindrance .
Hybrid Derivatives : Combining pyridobenzimidazole with pyrroloimidazole (14d ) or piperazine (WAY-321927 ) scaffolds diversifies biological targets but complicates synthetic routes .
Q & A
Q. What are effective synthetic strategies for 2-benzyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile?
- Methodological Answer : The compound’s pyrido[1,2-a]benzimidazole core can be synthesized via multicomponent reactions (MCRs), as demonstrated for structurally similar derivatives. Key steps include:
- Condensation of 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with malononitrile and aromatic aldehydes under reflux conditions .
- Introduction of the 4-methoxyphenylamino and benzyl groups via nucleophilic substitution or Pd-catalyzed coupling reactions .
- Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to enhance yield and purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm functional groups (e.g., C≡N stretch at ~2218 cm⁻¹, C=O at ~1656 cm⁻¹) .
- NMR (¹H/¹³C) : Resolve aromatic protons and substituent environments (e.g., methoxy protons at ~3.8 ppm, benzyl protons as a multiplet) .
- TOF-MS : Verify molecular weight and fragmentation patterns .
- Elemental Analysis : Validate purity (>95%) and stoichiometry .
Advanced Research Questions
Q. How can researchers design derivatives of this compound to enhance bioactivity or selectivity?
- Methodological Answer :
- Substituent Modification : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro, chloro) to modulate electronic effects and receptor binding .
- Scaffold Hybridization : Fuse with pharmacophoric moieties (e.g., tetrahydroisoquinoline sulfonyl groups) to improve solubility or target affinity .
- Structure-Activity Relationship (SAR) : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) to correlate substituent changes with IC₅₀ values .
Q. What are the key challenges in optimizing reaction yields and purity for this compound?
- Methodological Answer :
- Byproduct Formation : Monitor intermediates via TLC to minimize side reactions (e.g., over-alkylation or oxidation) .
- Purification : Use recrystallization (e.g., DMF/ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity products .
- Scale-Up Limitations : Address solubility issues by optimizing solvent polarity or employing flow chemistry for continuous synthesis .
Q. How should researchers resolve contradictory bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Use validated cell lines (e.g., NCI-60 panel) and consistent protocols (e.g., MTT assay) to reduce variability .
- Control Experiments : Include reference compounds (e.g., doxorubicin) to benchmark activity and confirm assay reliability .
- Mechanistic Profiling : Combine cytotoxicity data with apoptosis assays (e.g., Annexin V staining) to differentiate modes of action .
Q. What in vitro models are suitable for evaluating this compound’s anticancer potential?
- Methodological Answer :
- 2D Monolayers : Use adherent cancer cells (e.g., HeLa, A549) for preliminary screening .
- 3D Spheroids : Mimic tumor microenvironments to assess penetration and efficacy in hypoxic conditions .
- Combination Studies : Test synergy with standard chemotherapeutics (e.g., cisplatin) using Chou-Talalay analysis .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Methodological Answer :
- Enzymatic Assays : Screen against kinase targets (e.g., EGFR, VEGFR) implicated in proliferation .
- Molecular Docking : Model interactions with DNA topoisomerase II or tubulin using AutoDock Vina .
- Western Blotting : Quantify apoptosis markers (e.g., Bcl-2, caspase-3) to confirm programmed cell death pathways .
Q. What computational approaches support SAR studies for this compound?
- Methodological Answer :
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
- DFT Calculations : Analyze electron density maps to identify reactive sites for functionalization .
- ADMET Prediction : Employ tools like SwissADME to forecast pharmacokinetic properties (e.g., CYP450 inhibition) .
Q. How can researchers scale up synthesis for preclinical testing while maintaining reproducibility?
- Methodological Answer :
- Process Optimization : Transition from batch to flow reactors for better temperature and mixing control .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring .
- Stability Testing : Assess storage conditions (e.g., desiccated, −20°C) to prevent degradation .
Q. What strategies ensure reliable in vivo testing of this compound?
- Methodological Answer :
- Dose Escalation : Determine maximum tolerated dose (MTD) in murine models (e.g., BALB/c mice) .
- Pharmacokinetics : Measure plasma half-life via LC-MS/MS and tissue distribution using radiolabeled analogs .
- Toxicity Profiling : Monitor hematological and hepatic parameters to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
